O-Methyl O-(4-nitrophenyl) propylphosphonothioate
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Overview
Description
O-Methyl O-(4-nitrophenyl) propylphosphonothioate is an organophosphorus compound known for its application as an insecticide. It is characterized by its molecular formula C10H14NO4PS and a molecular weight of 275.261 Da . This compound is part of the phosphonothioate class and is recognized for its effectiveness in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(4-nitrophenyl) propylphosphonothioate typically involves the reaction of O-methyl phosphonothioic acid with 4-nitrophenol and propyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
O-Methyl O-(4-nitrophenyl) propylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonates.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonothioates.
Scientific Research Applications
O-Methyl O-(4-nitrophenyl) propylphosphonothioate has several applications in scientific research:
Mechanism of Action
O-Methyl O-(4-nitrophenyl) propylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to continuous nerve impulse transmission and eventual neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Another organophosphorus insecticide with similar acetylcholinesterase inhibition properties.
Methyl parathion: A widely used organophosphorus pesticide with similar toxicological profiles.
Uniqueness
O-Methyl O-(4-nitrophenyl) propylphosphonothioate is unique due to its specific molecular structure, which provides distinct reactivity and potency compared to other similar compounds. Its propyl group offers different steric and electronic effects, influencing its interaction with biological targets and its overall efficacy as an insecticide .
Properties
CAS No. |
920517-94-8 |
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Molecular Formula |
C10H14NO4PS |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methoxy-(4-nitrophenoxy)-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO4PS/c1-3-8-16(17,14-2)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
MTKIQZOSDYEJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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